molecular formula C24H26ClFN4O4S2 B2479357 Schembl21244042 CAS No. 2171065-77-1

Schembl21244042

Cat. No. B2479357
M. Wt: 553.06
InChI Key: YAZGOSKDIGLBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. You would need to look at the reactants, conditions, and mechanism of the reaction .


Molecular Structure Analysis

This involves looking at the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. You would need to look at the products formed and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves looking at properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Drug Side Effect Profiles and Phenotypic Effects

Understanding the molecular basis of phenotypes caused by drugs is vital for developing personalized medicines. Drug side effects are a significant source of human phenotypic information. The development of resources like SIDER (Side Effect Resource) has enhanced the accessibility of data linking drugs to their phenotypic effects, aiding in molecular action understanding and personalized medicine development (Kuhn et al., 2010).

2. Pharmacokinetic and Pharmacodynamic Assessment

PET (Positron Emission Tomography) is a powerful tool for examining the behavioral, therapeutic, and toxic properties of drugs. It enables direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals, playing a crucial role in the drug development process (Fowler et al., 1999).

3. Adverse Drug Reactions (ADRs) and Drug-Target Interactions

The SIDER database, which includes data on drugs and ADRs, is essential for combining information on drugs, targets, and side effects to create a complete picture of therapeutic mechanisms and adverse reactions. This integrated approach is crucial for understanding and minimizing side effects in drug development (Kuhn et al., 2015).

4. Safety and Side-Effects in Human Research

Research on intranasal oxytocin highlights the importance of monitoring side effects, safety, and subjective reactions in human research. This approach ensures the safety and efficacy of treatments in clinical settings (MacDonald et al., 2011).

5. Predicting Drug Side-Effects Using Chemical Structures

The prediction of potential side-effects based on chemical structures of drugs is a significant advancement in drug development. It enables early identification of adverse reactions, enhancing the efficiency and safety of the drug discovery process (Pauwels et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve looking at current research to see how the compound is being used and what potential it has for future applications .

properties

IUPAC Name

1-N-[2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]phenyl]-4-N,4-N-dimethylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4O4S2/c1-28(2)36(33,34)20-10-8-19(9-11-20)35(31,32)27-22-5-3-4-6-24(22)30-15-13-29(14-16-30)23-12-7-18(25)17-21(23)26/h3-12,17,27H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZGOSKDIGLBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N3CCN(CC3)C4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.